![molecular formula C10H17N3O2 B1477123 5-(2-aminoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2098130-45-9](/img/structure/B1477123.png)
5-(2-aminoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Descripción general
Descripción
The compound is a complex organic molecule, likely containing a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) based on the name. Pyridine derivatives are a broad class of compounds that are widely studied in chemistry due to their prevalence in biological systems and their utility in chemical synthesis .
Aplicaciones Científicas De Investigación
Chemical Properties
This compound, also known as 2-Pyridineethanamine, has a molecular weight of 122.1677 . It’s a versatile compound with a unique structure that can be viewed in 2D or 3D .
Synthesis Methods
The synthesis of 2-pyridone compounds, including this one, is an important research field due to their versatile applications . New synthetic methods have been developed, including reactions based on pyridine rings, cyclization, and cycloaddition reactions .
Biological Applications
2-Pyridone and its derivatives have extensive applications in biology . They have been used in the design of structures with anti-thrombin activity, exhibiting excellent activity as thrombin inhibitors .
Natural Compounds
2-Pyridone compounds are also found in natural products , making them an important area of study in natural product chemistry.
Dyes and Fluorescent Materials
Due to their unique chemical structure, 2-pyridone compounds are used in the creation of dyes and fluorescent materials , contributing to advancements in material science.
Medical Research
In medical research, an agonist of the trace amine-associated receptor 1 (TAAR1) that contains this compound has shown antipsychotic action in Phase 2 clinical studies .
Smooth Muscle Research
This compound has been used in research related to smooth muscle K+ channels . Changes in intracellular divalent cations (Mg2+ and Ca2+) have been studied using this compound .
Neural and Non-Neural Effects
The compound has been used in defining the receptors involved in the neural and non-neural effects of histamine on the canine proximal colon in vitro .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-(2-aminoethyl)-2-methyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-12-9(14)7-2-4-13(5-3-11)6-8(7)10(12)15/h7-8H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQIFXAXTXGOSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CCN(CC2C1=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





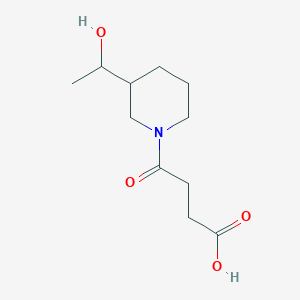

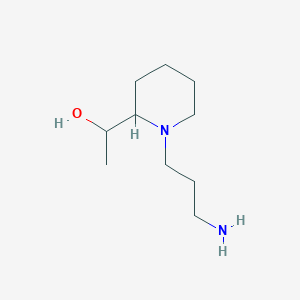
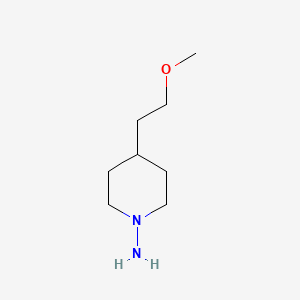

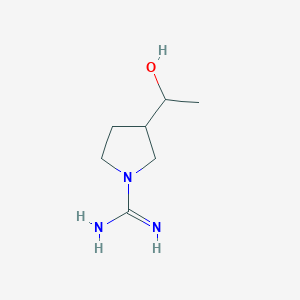
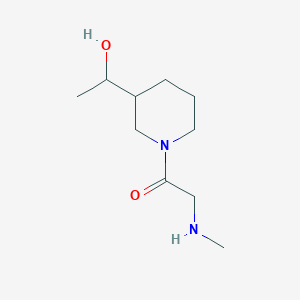
![3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid](/img/structure/B1477056.png)
![pyrrolidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone](/img/structure/B1477059.png)
![5-(2-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1477060.png)
![Azetidin-3-yl(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone](/img/structure/B1477061.png)
![2-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1477063.png)